molecular formula C14H18N2O2 B14788515 Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate

Cat. No.: B14788515
M. Wt: 246.30 g/mol
InChI Key: RITXQTLLAWCZBT-UHFFFAOYSA-N
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Description

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyl group attached to a hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate typically involves the reaction of hexahydrocyclopenta[c]pyrrol-2(1H)-amine with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the purity and composition of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The phenyl group or the carbamate moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amine.

Scientific Research Applications

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can be compared with other carbamate compounds, such as:

    Phenyl carbamate: Lacks the hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety, making it less complex.

    Hexahydrocyclopenta[c]pyrrol-2(1H)-yl carbamate: Similar structure but without the phenyl group.

    Methyl carbamate: A simpler carbamate with a methyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

phenyl N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)carbamate

InChI

InChI=1S/C14H18N2O2/c17-14(18-13-7-2-1-3-8-13)15-16-9-11-5-4-6-12(11)10-16/h1-3,7-8,11-12H,4-6,9-10H2,(H,15,17)

InChI Key

RITXQTLLAWCZBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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